1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone
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Overview
Description
1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone is a complex organic compound featuring a phenoxyphenyl group, a thiazolotriazole moiety, and an ethanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone typically involves multi-step organic reactions. The process begins with the preparation of the phenoxyphenyl and thiazolotriazole intermediates, followed by their coupling under specific conditions. Common reagents include phenol derivatives, thioethers, and triazole precursors. Reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance production rates and maintain consistent quality.
Chemical Reactions Analysis
Types of Reactions: 1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group to alcohols using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions at the phenoxy or thiazolotriazole rings using halogenated reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Dichloromethane, ethanol, acetonitrile.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Alcohols.
Substitution Products: Halogenated derivatives.
Scientific Research Applications
1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the development of novel compounds.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and nanocomposites, due to its unique structural features.
Mechanism of Action
The mechanism of action of 1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream biological effects. For instance, it could inhibit key enzymes involved in inflammatory pathways or disrupt cellular processes in cancer cells.
Comparison with Similar Compounds
1-(4-Phenoxyphenyl)-2-(thio)ethanone: Lacks the thiazolotriazole moiety, resulting in different chemical properties and applications.
2-(5-Phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)ethanone: Lacks the phenoxyphenyl group, affecting its reactivity and biological activity.
Uniqueness: 1-(4-Phenoxyphenyl)-2-((5-phenylthiazolo[2,3-c][1,2,4]triazol-3-yl)thio)ethanone stands out due to its combined structural features, which confer unique chemical reactivity and potential for diverse applications. The presence of both phenoxyphenyl and thiazolotriazole groups enhances its versatility in synthetic and biological contexts.
Properties
IUPAC Name |
1-(4-phenoxyphenyl)-2-[(5-phenyl-[1,3]thiazolo[2,3-c][1,2,4]triazol-3-yl)sulfanyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H17N3O2S2/c28-22(18-11-13-20(14-12-18)29-19-9-5-2-6-10-19)16-31-24-26-25-23-27(24)21(15-30-23)17-7-3-1-4-8-17/h1-15H,16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVGNGWPFAOALET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=NN=C(N23)SCC(=O)C4=CC=C(C=C4)OC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H17N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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